molecular formula C28H26F3N3O4S B11680662 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11680662
M. Wt: 557.6 g/mol
InChI Key: KHHIGOKHZWQCEZ-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic molecule that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a thiazinane ring, a trifluoromethyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-halo ketone under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of Aromatic Rings: The aromatic rings are attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Nitrated or halogenated derivatives.

Scientific Research Applications

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and aromatic rings play a crucial role in enhancing binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide: stands out due to its unique combination of a thiazinane ring, trifluoromethyl group, and multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H26F3N3O4S

Molecular Weight

557.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H26F3N3O4S/c1-37-22-12-11-18(15-23(22)38-2)13-14-34-25(35)17-24(26(36)32-20-8-4-3-5-9-20)39-27(34)33-21-10-6-7-19(16-21)28(29,30)31/h3-12,15-16,24H,13-14,17H2,1-2H3,(H,32,36)

InChI Key

KHHIGOKHZWQCEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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